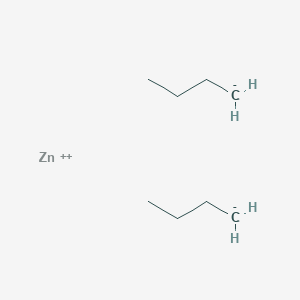

Zinc, dibutyl-

Overview

Description

Zinc dibutyldithiocarbamate is a dermatological sensitizer and allergen . It is used in various applications due to its diverse structural properties .

Synthesis Analysis

Zinc dibutyldithiocarbamate (ZBDC) can be synthesized with a one-step method . Dithiocarbamate complexes are of immense interest due to their diverse structural properties and extensive application in various areas . They possess two sulfur atoms that often act as the binding sites for metal coordination in a monodentate, bidentate, or anisodentate fashion .

Molecular Structure Analysis

ZBDC was detected and characterized with FTIR,UV-Vis,XRD,TG-DSC . Its micro-structure and intrinsic regularity were revealed .

Chemical Reactions Analysis

Zinc and nickel ions have been majorly found to bind to the dithiocarbamate in bidentate modes, and consequently different geometries have resulted from this interaction . Zinc functions as an antioxidant by different mechanisms .

Physical And Chemical Properties Analysis

Zinc dibutyldithiocarbamate has exceptional wear-resisting properties . These properties arise from their ability to respond to a wide range of imposed conditions .

Scientific Research Applications

Toxicology and Zinc Metabolism : DBP has been shown to cause testicular injury in rats, affecting zinc metabolism. Increased urinary excretion of zinc and decreased zinc content in testes were observed. This suggests DBP's potential impact on reproductive health and zinc homeostasis (Cater, Cook, Gangolli, & Grasso, 1977).

Biomedical Applications of Zinc Oxide Nanoparticles : Zinc oxide nanoparticles (ZnO NPs) are used in various industrial products and have significant potential in biomedicine. They exhibit biocompatibility, low toxicity, and are effective in anticancer, antibacterial, antidiabetic treatments, and bioimaging (Jiang, Pi, & Cai, 2018).

Cancer Research : Zinc compounds, including zinc coordination complexes, have been explored for their anticancer properties. Zinc's role in tumor cell biology is significant, and it has been studied in the context of pancreatic, prostate, and breast cancer (Hoang, Han, Shaw, & Nimni, 2016).

Environmental and Health Safety : Zinc pyrithione (ZPT), a zinc compound, is widely used in consumer products but can pose health threats. Its hepatotoxic effects have been studied in human hepatoma cells, revealing the role of zinc accumulation and oxidative stress in cell apoptosis (Mo, Lin, Wang, Li, & Liu, 2018).

Chemical Synthesis : DBP and related zinc compounds have been studied in the context of chemical synthesis, particularly in forming coordination complexes with various ligands. This highlights their potential application in the synthesis of complex chemical structures (Noltes & van den Hurk, 1964).

Antiviral Immunity : Zinc's role in antiviral immunity has been extensively studied. Zinc deficiency can influence the susceptibility to viral infections such as HIV or hepatitis C virus. The antiviral activity of zinc against various viruses has been demonstrated, suggesting its therapeutic use in viral infections (Read, Obeid, Ahlenstiel, & Ahlenstiel, 2019).

Mechanism of Action

Zinc has three primary biological roles: catalytic, structural, and regulatory . The exceptional ability of the zinc atom to participate in strong but readily exchangeable ligand binding, together with its redox properties, makes it uniquely suited to be utilized in a variety of biological processes .

Safety and Hazards

Future Directions

Zinc is an essential trace element in human nutrition, forming an essential part of many enzymes, and playing an important role in protein synthesis and in cell division . Understanding the mechanisms that control brain zinc homeostasis is imperative to the development of preventive and treatment regimens for these and other neurological disorders .

properties

IUPAC Name |

zinc;butane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C4H9.Zn/c2*1-3-4-2;/h2*1,3-4H2,2H3;/q2*-1;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEPBQSXQJMTVFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC[CH2-].CCC[CH2-].[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18Zn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Zinc, dibutyl- | |

CAS RN |

1119-90-0 | |

| Record name | Di-n-butylzinc | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

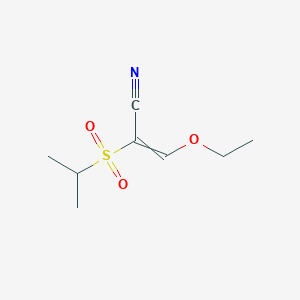

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

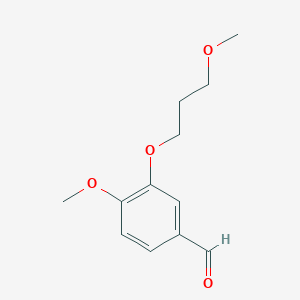

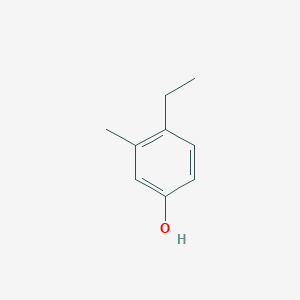

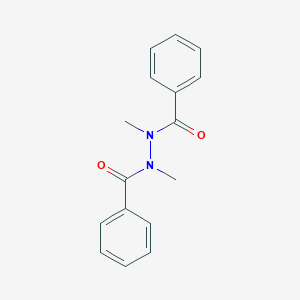

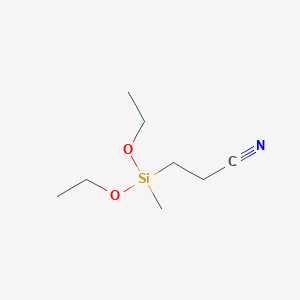

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Methyl-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione](/img/structure/B71942.png)